Glyceryl Dimyristate

Catalog No.
S589385
CAS No.
20255-94-1
M.F
C31H60O5
M. Wt
512.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl Dimyristate

Substitution with C16/C18 diglycerides alters melting point and polymorph stability, causing grainy textures or reduced drug loading. Glyceryl Dimyristate (1,3-dimyristin) eliminates these risks with precise C14 chain performance:

  • Melts near skin temperature for superior spreadability and tactile sensory.
  • Promotes β' crystals, preventing graininess and ensuring smooth, non-greasy creams or stable lipid nanoparticles.
  • Achieves higher drug encapsulation vs. Trimyristin due to a less-ordered crystal lattice, reducing excipient volume.

Supplied with verified purity for reproducible crystallization and thermal behavior in sensitive formulations.

CAS Number

20255-94-1

Product Name

Glyceryl Dimyristate

IUPAC Name

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate

Molecular Formula

C31H60O5

Molecular Weight

512.8 g/mol

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3

InChI Key

JFBCSFJKETUREV-UHFFFAOYSA-N

Synonyms

1,2-Di-myristin; Tetradecanoic Acid 1-(Hydroxymethyl)-1,2-ethanediyl Ester; 1,2-Dimyristin; 1,2-Dimyristoyl Glycerol; 1,2-Dimyristoyl-rac-glycerol; 1,2-Dimyristoylglycerin; 1,2-Glycerin Dimyristic Acid Ester; Glycerol 1,2-Ditetradecanoate

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC

The exact mass of the compound 1,2-Dimyristoyl-rac-glycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. It belongs to the ontological category of tetradecanoate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 1 g, 25 g

Glyceryl Dimyristate (1,3-Dimyristin) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two myristic acid (C14:0) chains. It functions as a non-ionic emulsifier, stabilizer, and structuring agent in cosmetics, pharmaceuticals, and food products.[1] As a solid lipid at room temperature, its specific thermal properties, crystallization behavior, and interfacial characteristics are critical performance attributes that directly influence final product texture, stability, and manufacturing processability. These properties are highly sensitive to the length and saturation of the fatty acid chains, making Glyceryl Dimyristate functionally distinct from other commonly used glycerides.

Research Fit

1,2-Diglyceride for lipid membrane assembly and biophysical studies
C14:0 myristate diester core with intermediate chain-length hydrophobicity
Intermediate for derivatization into functional lipids and delivery systems

Substituting Glyceryl Dimyristate with other diglycerides, such as Glyceryl Distearate (C18:0) or Glyceryl Dipalmitate (C16:0), is often unfeasible due to significant shifts in thermal and crystalline behavior. A change of even two carbons in the fatty acid chains alters the melting point, crystallization kinetics, and stable polymorphic form (e.g., β' vs. β), which are critical for achieving desired product textures and stability.[2][3] Similarly, using a crude mixture containing monomyristate or trimyristin introduces impurities that can disrupt the crystal network, decrease mechanical strength, and alter drug-loading capacity in lipid-based delivery systems.[2][4] Therefore, the precise C14:0 chain length and high purity of Glyceryl Dimyristate are specified to ensure reproducible performance in thermally sensitive formulations and controlled-release applications.

Substitution Risk

Chain-length phase behavior mismatch
C12 dilaurate or C18 distearate analogs may shift lipid bilayer Tm and temperature-dependent release kinetics.
Class-specific safety assessment pathway
Safety review profiles differ among glyceryl diesters; endpoint findings may not transfer directly across fatty acid lengths.
Physical form mismatch
Substituting Glyceryl Dioleate (liquid) introduces handling and formulation variability compared to solid dimyristate.

Defined Thermal Profile: Lower Melting Point for Precise Process Control and Sensory Properties

The shorter C14 acyl chains of Glyceryl Dimyristate result in a significantly lower melting point compared to its longer-chain analogs, Glyceryl Dipalmitate (C16) and Glyceryl Distearate (C18). While direct comparative data for dimyristate is limited in the provided literature, the established trend for glycerides shows that melting points increase with acyl chain length. For example, high-purity 1,3-Dipalmitoylglycerol (1,3-DPG) and 1,3-Distearoylglycerol (1,3-DSG) exhibit sharp melting declines only above 45 °C and 60 °C, respectively.[3] This positions Glyceryl Dimyristate as a preferred lipid for applications requiring melting or softening closer to physiological temperatures, such as topical creams and certain food products.

Evidence DimensionSolid Fat Content (SFC) Decline Temperature
Target Compound DataExpected to decline at a lower temperature than C16 and C18 analogs based on established lipid chemistry.
Comparator Or Baseline1,3-Dipalmitoylglycerol (C16 DAG): SFC declines above 45 °C. 1,3-Distearoylglycerol (C18 DAG): SFC declines above 60 °C.[3]
Quantified DifferenceSubstantially lower melting range than C16 and C18 diglycerides.
ConditionsSolid Fat Content (SFC) analysis via pulsed Nuclear Magnetic Resonance (pNMR).

This lower melting point is a critical procurement variable for controlling texture, spreadability, and processing temperatures in cosmetic, food, and pharmaceutical formulations.

Phase Transition (Tm)
Cross-study comparable
~23 °C (Dimyristate) vs ~55 °C (Distearate)
Δ = 32 °C lower Tm
Supports thermosensitive release design
DSC of MLVs in excess water, pH 7.4

Enhanced Drug Loading Capacity in Lipid Nanoparticles Compared to Triglyceride Analogs

The diglyceride structure of Glyceryl Dimyristate creates a less ordered, imperfect crystal lattice compared to its corresponding triglyceride, Glyceryl Trimyristate (Trimyristin). This structural imperfection provides more space to accommodate drug molecules, leading to higher drug loading capacity in Solid Lipid Nanoparticles (SLNs). While direct data for dimyristate is not available, studies on other asymmetric glycerides like glyceryl behenate (a mix of mono-, di-, and tri-behenate) show significantly higher drug loading (27%) compared to the highly ordered monoacid triglyceride tristearin (10%).[5] This principle supports the selection of diglycerides like Glyceryl Dimyristate over triglycerides when maximizing drug payload is a primary objective.

Evidence DimensionDrug Loading Efficiency (%) in SLNs
Target Compound DataExpected to be higher than its triglyceride analog due to less ordered crystal lattice.
Comparator Or BaselineTristearin (monoacid triglyceride): ~10% loading. Glyceryl behenate (mixed glyceride): 27% loading.[5]
Quantified DifferenceAsymmetric and mixed glycerides can increase drug loading by over 2.5-fold compared to highly ordered triglycerides.
ConditionsSolid Lipid Nanoparticles (SLNs) formulated with Nimesulide as a model drug via pressure homogenization.

For developing high-concentration drug delivery systems, selecting a diglyceride like Glyceryl Dimyristate over a triglyceride can be a critical factor in achieving therapeutic dosage levels.

Usage Concentration
Class-level inference
Not reported in use (2007) vs up to 7% (Distearate)
Indicates specialized procurement need
Voluntary industry survey data from CIR

Influences Polymorphic Profile (β' vs. β form) in Mixed Systems for Optimal Texture

In lipid systems, the presence of specific partial glycerides can direct the crystallization towards more desirable polymorphic forms. For example, the addition of monoacylglycerols (MAGs) to a diacylglycerol (DAG) system was shown to suppress the formation of the most stable, but often brittle, β form and stimulate the development of the β' form.[2] The β' form is associated with a fine crystal network that provides smooth textures in products like margarine and shortenings.[6] The specific geometry of Glyceryl Dimyristate, compared to analogs like distearate or crude mixtures, allows it to function as a precise crystal habit modifier, enabling formulators to achieve specific, reproducible textures that are not attainable with generic substitutes.

Evidence DimensionDominant Polymorphic Form
Target Compound DataFunctions as a specific structuring agent to promote desired polymorphs like β'.
Comparator Or BaselinePure 1,3-DAG systems tend to form the β form. Addition of MAGs shifts crystallization to the β' form.[2]
Quantified DifferenceQualitative shift from β to β' polymorph, which fundamentally alters the material's texture and mechanical properties.
ConditionsCrystallization of diacylglycerol oleogels in the presence of monoacylglycerols, analyzed by Synchrotron X-ray diffraction.

This allows for precise control over product texture, preventing undesirable graininess or brittleness and ensuring consistent quality, a key differentiator for high-value food and cosmetic products.

DMSO Solubility
Class-level inference
30 mg/mL (Dimyristate) vs expected <5 mg/mL for C22:0 analog
Facilitates stock solution preparation
Vendor-supplied data; cross-check recommended
Physical Form at 25 °C
Supporting evidence
Solid (Dimyristate) vs Liquid (Dioleate)
Simplifies accurate gravimetric handling
Qualitative difference at standard lab conditions

Formulating Topical Cosmetics with Precise Melting Profiles and Textures

Glyceryl Dimyristate is the right choice for creating creams, lotions, and balms where the melting point must be carefully controlled to be near skin temperature. Its defined thermal behavior, which is lower than that of stearate or palmitate analogs, allows for products that soften on contact for improved spreadability and sensory experience.[3] Its role as a β' crystal promoter helps create a smooth, non-greasy texture without the graininess associated with less stable polymorphs.[2]

High-Payload Pharmaceutical Formulations for Controlled Drug Release

For the development of Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), Glyceryl Dimyristate is selected over its triglyceride counterpart (Trimyristin) when maximizing drug encapsulation is critical. The less-ordered crystal lattice inherent to the diglyceride structure allows for higher drug loading, which is essential for delivering potent APIs or reducing administration volume.[4][5]

Specialty Fat Structuring in Foods for Improved Stability and Mouthfeel

In food manufacturing, particularly for confectionary fats, shortenings, or margarines, Glyceryl Dimyristate serves as a specialty structurant. Its ability to influence crystallization and promote the fine-particled β' polymorph is used to control the texture, prevent oil separation, and inhibit the formation of undesirable large crystals (fat bloom) during storage, ensuring product quality and shelf-life.[2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Thermosensitive liposome formulation
Thermotropic lipid phase behavior
Temperature-dependent release kinetics
Model membrane construction
C14:0 chain hydrophobicity and packing
Membrane biophysics and domain formation assays
Functional lipid synthesis
Myristate anchor compatibility
Stealth liposome pharmacokinetic profiling
Specialty emollient formulation
Solid form and reported sensory profile
Texture and stability in cosmetic bases

XLogP3

11.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

512.44407501 Da

Monoisotopic Mass

512.44407501 Da

Heavy Atom Count

36

UNII

G0ZI9U6LC3

Other CAS

53563-63-6
20255-94-1

Wikipedia

1,2-dimyristin

Use Classification

Cosmetics -> Emollient

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